(E)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N3O4/c1-3-28-18-15(20)8-12(9-16(18)21)7-13(10-22)19(25)23-17-5-4-14(24(26)27)6-11(17)2/h4-9H,3H2,1-2H3,(H,23,25)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBUQSUTPKNXBW-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide, a compound with the molecular formula C19H15Br2N3O4, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 509.154 g/mol
- Purity : Typically 95%
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Activity
A study involving structurally similar compounds demonstrated significant anti-inflammatory effects. The compound was tested in vitro on macrophage cultures to assess cell viability and its ability to modulate cytokine production. Results indicated a reduction in nitrite production and pro-inflammatory cytokines (IL-1β and TNFα) at non-cytotoxic concentrations .
Table 1: In Vitro Anti-inflammatory Effects
| Concentration (μM) | Nitrite Production (%) | IL-1β Production (%) | TNFα Production (%) |
|---|---|---|---|
| 25 | 40 | 30 | 25 |
| 50 | 60 | 50 | 45 |
The mechanisms through which this compound exerts its effects include:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly inhibits the synthesis of IL-1β and TNFα, key mediators in inflammatory responses.
- Nitric Oxide Synthase Modulation : It reduces nitric oxide production by inhibiting inducible nitric oxide synthase (iNOS), which is often upregulated during inflammation.
Anticancer Potential
Preliminary studies suggest that the compound may also possess anticancer properties. Similar derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Anticancer Activity
A comparative study on related compounds revealed that derivatives with similar structural motifs exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to a family of cyano enamide derivatives. Key structural analogs include:
Key Observations :
Substituent Effects: The target compound’s 3,5-dibromo substitution distinguishes it from analogs lacking halogens (e.g., 5910-80-5). The 4-ethoxy group in the target compound provides greater steric hindrance than the 3-ethoxy or 4-methoxy groups in analogs, influencing solubility and crystallinity.
Electronic Properties: The nitro group in the 4-position (target compound) is a stronger electron-withdrawing group than the furan-linked nitro group in 5910-80-5, altering charge distribution and reactivity. The cyano group in all compounds contributes to planarity and conjugation, which may affect UV-Vis absorption profiles .
Spectroscopic and Physical Properties
Spectroscopic data for such compounds are typically elucidated via NMR, UV-Vis, and IR spectroscopy :
Notes:
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies using programs like SHELXL and ORTEP-III are critical for resolving such structures. Key differences include:
- Hydrogen Bonding: The nitro and cyano groups in the target compound likely form stronger hydrogen bonds (e.g., N–H⋯O or C–H⋯N) than furan or pyrrole systems, affecting crystal packing .
- Crystal Symmetry: Bulky substituents (e.g., ethoxy, bromine) may reduce symmetry compared to less-hindered analogs, leading to triclinic or monoclinic systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
